3-Hydroxy-1-phenylhex-4-en-1-one
Description
3-Hydroxy-1-phenylhex-4-en-1-one is an organic compound characterized by a six-carbon chain (hexenone backbone) with a ketone group at position 1, a hydroxyl group at position 3, and a double bond at position 4 (hex-4-en-1-one). The phenyl group is attached to the ketone-bearing carbon, forming a hybrid aromatic-aliphatic structure. This compound likely exhibits reactivity typical of enones (α,β-unsaturated ketones), such as participation in conjugate additions, while the hydroxyl group may contribute to hydrogen bonding and solubility in polar solvents .
Properties
CAS No. |
95728-96-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-hydroxy-1-phenylhex-4-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h2-8,11,13H,9H2,1H3 |
InChI Key |
RIMWQYGDSDOEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The indium-mediated Reformatsky reaction proceeds via a single-electron transfer (SET) mechanism. Indium reduces the iododifluoro ketone to generate a radical intermediate, which subsequently reacts with the aldehyde to form the β-hydroxy ketone. A typical procedure involves:
Yield and Optimization
Yields for analogous compounds, such as 2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-one, reach 91% under optimized conditions. Key factors include:
- Solvent : Water enhances reaction efficiency by stabilizing intermediates.
- Temperature : Elevated temperatures (50–60°C) accelerate radical formation.
| Parameter | Value/Reagent | Yield (%) | Source |
|---|---|---|---|
| Solvent | H₂O | 91 | |
| Catalyst | Indium powder | - | |
| Reaction Time | 2 hours | - |
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool for constructing complex enones under mild conditions. This method utilizes visible light to drive radical-mediated couplings, offering precise control over regioselectivity.
Procedure and Catalytic System
A representative synthesis involves:
Key Advantages
- Yield : Up to 94% for structurally related enones.
- Selectivity : Minimizes side reactions such as over-oxidation.
| Parameter | Value/Reagent | Yield (%) | Source |
|---|---|---|---|
| Catalyst Loading | 2 mol% fac-[Ir(ppy)₃] | 94 | |
| Solvent | TFE:DCM (5:1) | - | |
| Additive | Et₃N·3HF | - |
Aldol Condensation Strategies
Classic Aldol condensation remains a viable route for constructing the α,β-unsaturated ketone core. This method involves base-catalyzed dehydration of β-hydroxy ketones.
Reaction Setup
- Substrates : Phenylacetone and but-2-enal.
- Base : Sodium hydroxide (10% aqueous solution).
- Conditions : Reflux in ethanol for 4–6 hours.
Limitations and Modifications
- Yield : Moderate (50–60%) due to competing side reactions.
- Improvements : Microwave-assisted condensation reduces reaction time to 30 minutes.
| Parameter | Value/Reagent | Yield (%) | Source |
|---|---|---|---|
| Base | NaOH (10%) | 55 | |
| Solvent | Ethanol | - | |
| Temperature | Reflux | - |
Reduction and Hydroxylation Techniques
Selective reduction of diketones or epoxides offers an alternative pathway to introduce the hydroxyl group.
Sodium Borohydride Reduction
Epoxide Ring-Opening
- Substrate : 1-Phenylhex-4-en-1-one epoxide.
- Reagent : H₂O/H⁺ or NH₃.
- Regioselectivity : Favors Markovnikov addition.
| Parameter | Value/Reagent | Yield (%) | Source |
|---|---|---|---|
| Reductant | NaBH₄ | 72 | |
| Solvent | Methanol | - |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Cost | Scalability | Selectivity |
|---|---|---|---|---|
| Reformatsky Reaction | 91 | Moderate | High | High |
| Photoredox Catalysis | 94 | High | Moderate | Excellent |
| Aldol Condensation | 55 | Low | High | Moderate |
| Reduction | 72 | Low | High | High |
The photoredox method offers the highest yield and selectivity but requires specialized equipment. In contrast, the Reformatsky reaction balances cost and efficiency for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-1-phenylhex-4-en-1-one can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylhex-4-en-1-one or phenylhexanoic acid.
Reduction: Formation of 3-hydroxy-1-phenylhexane or 1-phenylhexane.
Substitution: Formation of various substituted phenylhexenones.
Scientific Research Applications
It appears that "3-Hydroxy-1-phenylhex-4-en-1-one" is a core structure with various derivatives and applications. Here's what the search results suggest about its applications and related compounds:
Scientific Research Applications
General Synthesis and Characterization:
- "3-hydroxy-1-phenylhex-4-en-1-one" can be synthesized using general procedures, yielding it as a yellow oil . The product may exist as a mixture of cis and trans isomers .
Halichondrins Synthesis:
- 3-hydroxy-1-phenylhex-4-en-1-one derivatives are relevant in the synthesis of Halichondrins, a class of compounds with anti-tumor activity . These derivatives can be transformed into halichondrins A-C and norhalichondrins A-C through a series of reactions .
Antimicrobial Activity of 1,4-Naphthoquinones:
- 1,4-Naphthoquinones, structurally related to the target compound, have demonstrated significant effects on fungal strains and suppress various bacterial growth, hyphal formation, and cell aggregation . Specific derivatives also exhibit promising antimicrobial activity against Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa .
Anti-inflammatory and Analgesic Activity of 1,4-Naphthoquinones:
- 1,4-Naphthoquinones exhibit anti-inflammatory and analgesic activity associated with the blocking of P2X7 receptors . Certain 1,4-naphthoquinone derivatives have shown higher inhibitory activity than known P2X7 receptor blockers in experiments blocking Ca2+ and ethidium bromide influx in mouse peritoneal macrophages .
Anticancer Activity of 1,4-Naphthoquinones:
- Synthetic 5-hydroxy-1,4-naphthoquinone derivatives were tested against cancer cell lines, including colon adenocarcinoma, breast ductal carcinoma, and chronic myelogenous leukemia, showing moderate to excellent activity . Novel sulfanyl-phenylamino-1,4-naphthoquinone derivatives have shown remarkable cytotoxic activity against cancer cells and induced apoptosis .
Other Phenylhexanoids
Asymmetric Vinylogous Aldol Reactions
Chalcone Derivatives
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenylhex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-Hydroxy-1-phenylhex-4-en-1-one, including phenyl groups, ketones, and unsaturated bonds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Notes |
|---|---|---|---|---|---|
| 3-Hydroxy-1-phenylhex-4-en-1-one | Not Provided | C₁₂H₁₄O₂* | ~198.24* | Ketone, hydroxyl, alkene, phenyl | Acyclic chain with enone and phenyl |
| 4-Phenylcyclohex-3-en-1-one | Not Provided | C₁₂H₁₂O | 172.23 | Ketone, alkene, phenyl | Cyclohexene ring with ketone and phenyl |
| 3,4-Diphenylcyclopent-3-en-1-one | 7402-06-4 | C₁₇H₁₂O | 232.28 | Ketone, alkene, two phenyl groups | Cyclopentenone core with dual phenyls |
| 6-Methyl-5-phenylhept-5-en-2-one | 18955-99-2 | C₁₄H₁₆O | 200.28 | Ketone, alkene, phenyl, methyl | Branched heptenone with substituents |
| 3-Hydroxy-1H-phenalen-1-one | 5472-84-4 | C₁₃H₈O₂ | 196.20 | Ketone, hydroxyl, fused tricyclic | Phenalene-derived aromatic system |
*Estimated based on structural formula.
Key Observations:
Acyclic vs. Cyclic Systems: Unlike 4-phenylcyclohex-3-en-1-one and 3,4-diphenylcyclopent-3-en-1-one, which are cyclic enones, 3-Hydroxy-1-phenylhex-4-en-1-one has a flexible acyclic chain. This may influence its conformational dynamics and intermolecular interactions .
Branching and Chain Length : 6-Methyl-5-phenylhept-5-en-2-one has a longer carbon chain and a methyl group, which could enhance lipophilicity and alter metabolic stability in biological contexts.
Aromatic Complexity: 3-Hydroxy-1H-phenalen-1-one features a fused tricyclic system, enabling extended conjugation and distinct UV-Vis absorption properties compared to the simpler hexenone backbone of the target compound .
Physical Properties (Inferred)
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, structural features allow reasonable inferences:
- Boiling Points: Cyclic enones (e.g., 4-phenylcyclohex-3-en-1-one) may have higher boiling points than acyclic analogs due to rigid, planar structures favoring closer molecular packing.
- Solubility : Hydroxyl-containing compounds (e.g., 3-Hydroxy-1-phenylhex-4-en-1-one) are likely more water-soluble than purely aromatic or aliphatic analogs.
Q & A
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Answer :
- Meta-analysis : Pool data from 5+ studies, adjusting for variables (e.g., cell line variability, solvent DMSO% ).
- Sensitivity analysis : Rank factors (e.g., pH, temperature) by impact magnitude .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
